Oxcarbazepine N-β-D-Glucuronide
Description
Properties
CAS No. |
1260595-39-8 |
|---|---|
Molecular Formula |
C21H20N2O8 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20N2O8/c24-14-9-10-5-1-3-7-12(10)23(13-8-4-2-6-11(13)14)21(30)22-19-17(27)15(25)16(26)18(31-19)20(28)29/h1-8,15-19,25-27H,9H2,(H,22,30)(H,28,29)/t15-,16-,17+,18-,19+/m0/s1 |
InChI Key |
WWQCHHFYIDCMSO-QXCZDIPSSA-N |
SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O |
Isomeric SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonyms |
5-(Aminocarbonyl)-5H-dibenz[b,f]azepin-10-yl N-β-D-Glucopyranosiduronic Acid; 1-Deoxy-1-[[(10,11-dihydro-10-oxo-5H-dibenz[b,f]azepin-5-yl)carbonyl]amino]-β-D-glucopyranuronic Acid; |
Origin of Product |
United States |
Preparation Methods
Enzyme Kinetics and Isoform Specificity
UGT1A9 and UGT2B7 are the major isoforms responsible for MHD glucuronidation. Studies using recombinant UGT enzymes have quantified intrinsic clearance (CL<sub>int</sub>) values, with UGT1A9 exhibiting a CL<sub>int</sub> of 0.035 min<sup>−1</sup> and UGT2B7 demonstrating a CL<sub>int</sub> of 0.075 min<sup>−1</sup>. These values highlight the higher catalytic efficiency of UGT2B7, which aligns with in vivo observations of glucuronide predominance in human plasma.
Table 1: Enzyme Kinetic Parameters for MHD Glucuronidation
| UGT Isoform | CL<sub>int</sub> (min<sup>−1</sup>) | K<sub>m</sub> (µM) | V<sub>max</sub> (pmol/min/mg) |
|---|---|---|---|
| UGT1A9 | 0.035 | 439 | 287 |
| UGT2B7 | 0.075 | 439 | 16000 |
In Vitro Incubation Conditions
Optimal glucuronidation is achieved using human liver microsomes (HLMs) or recombinant UGTs incubated with MHD (10–100 µM), UDPGA (5 mM), and MgCl<sub>2</sub> (5 mM) in Tris-HCl buffer (pH 7.4) at 37°C. Reactions are typically terminated with ice-cold acetonitrile, followed by centrifugation and LC-MS/MS analysis to quantify the glucuronide.
In Vitro Metabolic Synthesis Using Hepatocyte Models
Human hepatocytes provide a physiologically relevant system for synthesizing this compound. Incubations with 14C-labeled MHD have demonstrated that glucuronidation accounts for ~50% of total metabolite formation, with renal excretion representing 25%.
Hepatocyte Culture Parameters
-
Cell density : 1 × 10<sup>6</sup> cells/mL
-
Incubation time : 4–6 hours
-
MHD concentration : 20 µM
-
Key observations : Glucuronide formation is linear for up to 6 hours, with no significant cytotoxicity observed.
Chemical Synthesis Approaches
Chemical synthesis of this compound presents challenges due to the need for stereoselective glycosidic bond formation. Two strategies have been explored:
Koenigs-Knorr Glycosylation
This classical method involves reacting MHD with acetobromo-α-D-glucuronic acid in the presence of silver oxide (Ag<sub>2</sub>O). The reaction proceeds under anhydrous conditions in dichloromethane, yielding a protected glucuronide intermediate. Subsequent deprotection with sodium methoxide generates the free glucuronide.
Table 2: Koenigs-Knorr Reaction Conditions
| Parameter | Value |
|---|---|
| MHD:Glucuronic acid | 1:1.2 molar ratio |
| Solvent | Dichloromethane |
| Catalyst | Ag<sub>2</sub>O (2 equiv) |
| Temperature | 25°C |
| Reaction time | 12 hours |
| Yield | 45–50% |
Enzymatic-Chemical Hybrid Synthesis
A more efficient approach combines chemical activation of glucuronic acid with enzymatic transfer. MHD is first functionalized with a leaving group (e.g., trichloroacetimidate), which is then subjected to UGT-mediated glucuronidation in the presence of UDPGA. This method improves stereoselectivity but requires purified UGT isoforms.
Analytical Characterization of this compound
Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly employed, using a C18 column and mobile phase of acetonitrile:water (30:70, v/v) with 0.1% formic acid. Retention times for MHD and its glucuronide are 8.2 and 5.7 minutes, respectively.
Spectroscopic Identification
-
IR : Absorption at 1685 cm<sup>−1</sup> (C=O stretch of glucuronide), 1592 cm<sup>−1</sup> (aromatic C=C).
-
<sup>1</sup>H NMR : β-glucuronide anomeric proton resonance at δ 5.25 (d, J = 7.8 Hz).
Pharmacokinetic Considerations in Glucuronide Preparation
Impact of Protein Binding
MHD and its glucuronide exhibit plasma protein binding of 60% and 35%, respectively. This difference influences synthetic yields in plasma-based systems, necessitating the use of protein-free media for in vitro preparation.
Renal Clearance Modulation
The glucuronide’s renal clearance (CL<sub>R</sub> = 3.5 L/h) is 40% of glomerular filtration rate (GFR), indicating active tubular secretion . Synthetic protocols designed for pharmacological studies must account for this rapid elimination to ensure adequate metabolite concentrations.
Chemical Reactions Analysis
Types of Reactions: Oxcarbazepine N-β-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to the hydroxyl group of MHD, resulting in the formation of a more water-soluble compound .
Common Reagents and Conditions: The glucuronidation reaction requires the presence of glucuronic acid and glucuronidation enzymes. The reaction typically occurs under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .
Major Products Formed: The major product formed from the glucuronidation of MHD is this compound. This compound is more water-soluble than its precursor, facilitating its excretion from the body .
Scientific Research Applications
Pharmacological Properties
Oxcarbazepine N-β-D-glucuronide is formed through the glucuronidation of the monohydroxy derivative of oxcarbazepine, which is responsible for its therapeutic effects. The primary pharmacological actions include:
- Anticonvulsant Activity : Oxcarbazepine is effective in controlling focal seizures and is often used as a first-line or adjunctive treatment in epilepsy management. Its metabolite, N-β-D-glucuronide, contributes to this anticonvulsant effect by modulating voltage-sensitive sodium channels .
- Pain Management : Beyond epilepsy, oxcarbazepine has shown efficacy in treating neuropathic pain conditions such as trigeminal neuralgia . The glucuronide metabolite may enhance analgesic effects by improving the drug's pharmacokinetic profile.
Epilepsy Treatment
Oxcarbazepine is indicated for both monotherapy and adjunctive therapy in adults and children with partial-onset seizures. Clinical trials have demonstrated its effectiveness compared to other antiepileptic drugs, with a favorable side effect profile .
Neuropathic Pain
Research indicates that oxcarbazepine can be beneficial in managing neuropathic pain syndromes. It has been used effectively in cases of diabetic neuropathy and postherpetic neuralgia, where traditional analgesics may fail .
Pharmacokinetics
The pharmacokinetic profile of oxcarbazepine and its glucuronide metabolite is characterized by rapid absorption and extensive metabolism:
- Absorption : Oxcarbazepine is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 2 hours.
- Metabolism : Approximately 27% of the administered dose is excreted unchanged as N-β-D-glucuronide, while 49% is excreted as the monohydroxy derivative . This metabolic pathway reduces the likelihood of drug-drug interactions compared to carbamazepine.
Safety Profile and Side Effects
While oxcarbazepine is generally well-tolerated, some adverse effects have been reported:
- Hyponatremia : One notable side effect includes a higher incidence of hyponatremia (low sodium levels), particularly in older adults or those on diuretics .
- Neurological Effects : Chronic use may lead to tolerance regarding its anticonvulsant effects, necessitating careful monitoring of dosage and patient response over time .
Efficacy in Epilepsy
A study involving 67 clinical trials highlighted that oxcarbazepine was effective as a first-line treatment for partial seizures but is now more commonly recommended as a second-line option or adjunctive therapy due to the emergence of newer agents with improved efficacy profiles .
Neuropathic Pain Management
In a case study involving a patient with refractory trigeminal neuralgia who was unresponsive to conventional treatments, oxcarbazepine provided significant pain relief without major side effects when administered at appropriate doses .
Data Tables
| Application Area | Indication | Efficacy Level | Common Side Effects |
|---|---|---|---|
| Epilepsy | Partial-onset seizures | High | Hyponatremia |
| Neuropathic Pain | Trigeminal neuralgia | Moderate to High | Dizziness, fatigue |
| Pharmacokinetic Parameter | Value |
|---|---|
| Bioavailability | Rapid absorption |
| Metabolism | 27% unchanged; 49% glucuronide |
| Half-life | 8-10 hours |
Mechanism of Action
The mechanism of action of oxcarbazepine N-β-D-Glucuronide involves its formation through the glucuronidation of MHD. This process enhances the solubility of MHD, facilitating its excretion from the body. The molecular targets and pathways involved in this process include the glucuronidation enzymes and the metabolic pathways of oxcarbazepine .
Comparison with Similar Compounds
Comparison with Similar N-β-D-Glucuronide Compounds
Structural and Analytical Differentiation
N-glucuronides are often isomeric with O-glucuronides, necessitating advanced analytical techniques for differentiation. For example:
- Carvedilol N′-β-D-glucuronide and carvedilol O-β-D-glucuronide were distinguished via ion/molecule reactions with trichlorosilane (HSiCl₃).
- Darunavir N-β-D-glucuronide and its O-glucuronide isomer were resolved using HPLC/MS/MS, despite poor chromatographic separation, highlighting the utility of tandem mass spectrometry .
Table 1: Analytical Differentiation of Isomeric Glucuronides
Metabolic Stability and Hydrolysis
N-glucuronides are prone to hydrolysis under acidic conditions. For instance:
- Dapsone N-β-D-glucuronide hydrolyzes to release glucuronic acid during reversed-phase HPLC, complicating quantification .
- Tamoxifen N-β-D-glucuronide and 4-hydroxytamoxifen O-glucuronide were studied in competition assays, demonstrating differential stability in biological matrices .
Pharmacological and Toxicological Relevance
- Myricetin-3-O-β-D-glucuronide and quercetin-3-O-β-D-glucuronide exhibit antidiabetic activity by enhancing glucose uptake in myocytes, showcasing the bioactivity of flavonoid glucuronides .
- Norfluoxetine N-β-D-glucuronide (CAS 96735-72-7) is a synthetic intermediate and research standard, emphasizing its role in studying SSRI metabolism .
Table 2: Functional Properties of Selected N-Glucuronides
Biological Activity
Oxcarbazepine N-β-D-Glucuronide is a significant metabolite of oxcarbazepine (OXC), an anticonvulsant medication primarily used for the treatment of epilepsy and bipolar disorder. The compound is formed through the glucuronidation of the active metabolite 10-monohydroxy derivative (MHD) of oxcarbazepine, enhancing its solubility and facilitating excretion from the body. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and clinical implications.
1.1 Synthesis Pathway
This compound is synthesized via the glucuronidation process, predominantly occurring in the liver. The reaction involves:
- Substrate : 10-monohydroxy derivative (MHD)
- Enzymes : UGT2B7, UGT2B4 (uridine diphosphate-glucuronosyltransferases)
- Reagent : Glucuronic acid
This process transforms MHD into a more water-soluble compound, which is crucial for renal excretion .
1.2 Pharmacokinetics
The pharmacokinetic profile of this compound reveals:
- Absorption : Rapid absorption of OXC followed by conversion to MHD.
- Elimination Half-life : MHD has a slow elimination half-life (approximately 11.7 to 13.5 hours) due to its glucuronidation and renal excretion .
The pharmacokinetic parameters are summarized in Table 1.
| Parameter | Value |
|---|---|
| Tmax (MHD) | 2.8 - 3.5 hours |
| Half-life (MHD) | 11.7 - 13.5 hours |
| Clearance (MHD) | ~3.5 L/h |
The biological activity of this compound is primarily linked to its role in enhancing the solubility and excretion of MHD, which is responsible for the anticonvulsant effects of oxcarbazepine. The glucuronidation process reduces the pharmacological activity of MHD, thus modulating its therapeutic effects .
2.1 Molecular Targets
The primary molecular targets involved in the action of this compound include:
- UGT Enzymes : Facilitate glucuronidation.
- Renal Transporters : Aid in the excretion of glucuronides.
3.1 Efficacy in Epilepsy Treatment
Clinical studies have demonstrated that oxcarbazepine effectively reduces seizure frequency in patients with epilepsy. The conversion to MHD and subsequent glucuronidation contribute to maintaining therapeutic levels without significant toxicity .
3.2 Case Studies
A study involving 12 healthy subjects assessed the pharmacokinetics of oxcarbazepine and its metabolites, revealing that co-administration with verapamil increased exposure to MHD by approximately 12% . This finding underscores the importance of understanding drug interactions in optimizing treatment regimens.
3.3 Tolerance Development
Research indicates that chronic treatment with oxcarbazepine may lead to tolerance regarding its anticonvulsant effects, with some patients experiencing reduced efficacy over time . This phenomenon highlights the need for ongoing monitoring and potential dosage adjustments.
4. Conclusion
This compound plays a critical role in the metabolism and pharmacological action of oxcarbazepine. Its formation through glucuronidation enhances solubility and facilitates elimination, contributing to the overall efficacy and safety profile of oxcarbazepine in clinical settings. Ongoing research into its biological activity will further elucidate its role in drug metabolism and therapeutic applications.
Q & A
Basic Research Questions
Q. What analytical techniques are validated for the identification and quantification of Oxcarbazepine N-β-D-Glucuronide in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical. For example, H NMR can confirm the β-D-glucuronide linkage by analyzing anomeric proton signals (e.g., δ ~5.3 ppm, doublet with J ≈ 7–8 Hz) . LC-MS/MS protocols often use stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects, as seen in studies on similar glucuronides like Cotinine N-β-D-Glucuronide .
Q. How is this compound synthesized in vitro for research purposes?
- Methodology : Two primary approaches are used:
- Enzymatic synthesis : Incubation of oxcarbazepine with UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A9 or UGT2B7) in microsomal preparations. Reaction conditions (pH 7.4, 37°C, NADPH regeneration system) are optimized for maximum yield .
- Chemical synthesis : Base-catalyzed glucuronidation using Koenigs-Knorr reaction conditions (e.g., silver carbonate, β-D-glucuronic acid donors). This method requires rigorous purification via preparative HPLC to isolate the β-anomer .
Advanced Research Questions
Q. How do researchers address discrepancies in pharmacokinetic data between in vitro and in vivo models for this compound?
- Methodology :
- In vitro-in vivo extrapolation (IVIVE) : Adjust for species-specific differences in UGT enzyme activity and protein binding. For instance, human hepatocyte data may require scaling factors to predict clinical clearance .
- Mechanistic modeling : Incorporate enterohepatic recirculation and transporter-mediated efflux (e.g., MRP2/ABCC2) into physiologically based pharmacokinetic (PBPK) models. Contradictions in bioavailability studies often arise from incomplete accounting for these factors .
- Data Table :
| Parameter | In Vitro Value | In Vivo Value (Human) | Correction Factor |
|---|---|---|---|
| Intrinsic clearance | 12 µL/min/mg | 8.5 mL/min/kg | 0.71 (UGT scaling) |
| Protein binding | 85% | 92% | 1.08 (fu adjustment) |
Q. What experimental strategies improve regioselectivity in the enzymatic synthesis of this compound?
- Methodology :
- UGT isoform screening : Prioritize isoforms with high N-glucuronidation activity (e.g., UGT1A4 over UGT1A1) .
- Site-directed mutagenesis : Engineer UGT enzymes to enhance catalytic efficiency at the target nitrogen atom. For example, mutations in the aglycone-binding pocket of UGT2B7 improved yields by 40% in analogous studies on Cotinine N-β-D-Glucuronide .
- Reaction optimization : Add detergents (e.g., 0.1% CHAPS) to reduce enzyme aggregation and improve substrate access .
Methodological Challenges and Solutions
Q. How can researchers resolve low recovery rates of this compound in stability studies?
- Methodology :
- pH control : Store samples at pH 5–6 to minimize hydrolysis of the β-D-glucuronide bond. Acidic or alkaline conditions accelerate degradation .
- Antioxidant additives : Use 0.1% ascorbic acid in extraction buffers to prevent oxidative degradation during sample preparation .
- Data Table :
| Condition | Degradation Rate (t1/2) | Recovery (%) |
|---|---|---|
| pH 3.0 | 2.1 hours | 35% |
| pH 6.0 + ascorbic acid | >24 hours | 92% |
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
